3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-methyl-1H-imidazole with a suitable benzamide derivative under controlled conditions. One common method involves the use of cyanoacetylation, where cyanoacetic acid or its derivatives are used to introduce the cyano group into the molecule . The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or potassium cyanide in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted imidazole derivatives.
Scientific Research Applications
3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The cyano group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-(2-ethyl-4-methyl-1-imidazolyl)acetonitrile
- 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile
Uniqueness
3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its cyano group and benzamide moiety contribute to its versatility in various reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-cyano-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-11-16-5-7-18(11)8-6-17-14(19)13-4-2-3-12(9-13)10-15/h2-5,7,9H,6,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBWXDPXNGRVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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